molecular formula C12H15N3O2S B13192066 Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13192066
M. Wt: 265.33 g/mol
InChI Key: RTCHFJDGCIAEHN-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused bicyclic scaffold of thiazole and pyridine rings. The core structure, thiazolo[5,4-b]pyridine, is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to biologically active motifs like thiazolo[4,5-d]pyrimidine . The compound is substituted with a 3-aminomethyl group, 4,6-dimethyl groups, and an ethyl ester at position 3. These substituents modulate its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H15N3O2S/c1-4-17-12(16)9-6(2)10-8(5-13)15-18-11(10)14-7(9)3/h4-5,13H2,1-3H3

InChI Key

RTCHFJDGCIAEHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C

Origin of Product

United States

Preparation Methods

Annulation of Thiazole and Pyridine Rings

The fused bicyclic system is assembled by reacting appropriately substituted pyridine derivatives with thioamide or thiol-containing precursors under controlled conditions. For example, α-halogenated carbonyl compounds (such as ethyl 2-chloroacetoacetate) react with aminothiazole derivatives to form thiazolo[5,4-b]pyridine cores via cyclization at elevated temperatures (~60 °C) in aqueous or organic solvents. This step is often monitored by thin-layer chromatography (TLC) and can take 5–14 hours depending on substituents and conditions.

Introduction of Methyl Groups

Methylation at the 4 and 6 positions is typically achieved by using methyl-substituted starting materials or by selective alkylation reactions post-annulation. The methyl groups influence the electronic properties and steric environment of the heterocycle, which can affect biological activity.

Installation of the Aminomethyl Group

The aminomethyl substituent at the 3 position is commonly introduced via reductive amination of an aldehyde intermediate or by nucleophilic substitution of a suitable leaving group with an amine source. This step may involve:

  • Reaction of the corresponding 3-formyl derivative with ammonia or an amine under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • Alternatively, displacement of a halogenated intermediate with an amine nucleophile.

Esterification

The ethyl ester at the 5 position can be introduced either by starting with ethyl ester-containing carbonyl compounds or by esterification of the corresponding acid intermediate using ethanol and acid catalysts.

Representative Experimental Procedure (Adapted from Related Thiazolo Heterocycles)

Step Reagents & Conditions Outcome Notes
1. Cyclization Aminothiazole derivative + ethyl 2-chloroacetoacetate, water, 60 °C, 5–14 h Formation of thiazolo[5,4-b]pyridine core Reaction under air; monitored by TLC
2. Methylation Use of methyl-substituted starting materials or methylating agents Introduction of methyl groups at 4,6 positions Ensures regioselectivity
3. Aminomethylation Reductive amination with formaldehyde and ammonia or amine Installation of aminomethyl group at position 3 Requires careful control to avoid overalkylation
4. Esterification Reaction with ethanol and acid catalyst (if needed) Formation of ethyl ester at position 5 Alternatively, use ethyl ester precursors

The crude product is typically extracted with ethyl acetate, washed, dried, and purified by column chromatography if necessary.

Research Outcomes and Yields

  • The cyclization step to form the fused thiazolo-pyridine ring system proceeds efficiently at moderate temperatures (60 °C) with yields approaching quantitative conversion after 5.5 hours in some cases.
  • The aminomethylation step's success depends on the choice of reducing agent and reaction conditions, with typical yields ranging from moderate to high.
  • Purification by simple extraction often suffices, minimizing solvent and energy use; however, chromatographic purification is employed for some derivatives to achieve high purity.
  • The overall synthetic route balances practicality and environmental considerations by avoiding harsh reagents and employing water or mild solvents where possible.

Analytical and Characterization Data

Typical characterization of the synthesized compound includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical shifts corresponding to methyl groups, aminomethyl protons, and aromatic protons of the fused ring.
  • Mass spectrometry (MS) to verify molecular weight (~223.30 g/mol).
  • Infrared (IR) spectroscopy to detect ester carbonyl and amine functionalities.
  • Melting point determination and chromatographic purity assessments.

Summary Table of Preparation Steps and Conditions

Preparation Step Key Reagents Conditions Yield & Notes
Cyclization to thiazolo[5,4-b]pyridine Aminothiazole + α-halogenated carbonyl (ethyl 2-chloroacetoacetate) 60 °C, aqueous or organic solvent, 5–14 h Quantitative conversion; monitored by TLC
Methyl group introduction Methyl-substituted precursors or methylating agents Controlled alkylation High regioselectivity
Aminomethyl group installation Formaldehyde + ammonia/reductive agent Room temperature to mild heating Moderate to high yield
Esterification Ethanol + acid catalyst (if needed) Reflux or room temperature High yield if not from ester precursor

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Thiazolo[5,4-b]pyridine Derivatives with Aromatic Substituents

  • Compound 6h (3-(Trifluoromethyl)phenyl-substituted derivative) : Exhibits moderate enzymatic inhibitory activity against c-KIT (IC50 = 9.87 µM) due to the hydrophobic interaction of the trifluoromethyl group with the kinase pocket. Replacing the amide linker with urea (as in 6j) abolishes activity, highlighting the importance of the amide group in maintaining binding .
  • However, its biological activity remains uncharacterized, unlike the target compound’s aminomethyl group, which may offer polar interactions .

b. Pyrazolo[3,4-b]Pyridine Analogues

  • Ethyl 4-Chloro-1,6-Diethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate: Features a pyrazolo core instead of thiazolo. The chloro and ethyl groups increase steric bulk, reducing solubility (predicted density: 1.30 g/cm³) compared to the target compound’s dimethyl and aminomethyl groups .

c. Triazolothiadiazoles

  • 3-Alkyl/Aryl-6-(3’-Pyridyl)Triazolo[3,4-b]Thiadiazoles : While distinct in core structure, these compounds demonstrate how fused heterocycles with mixed substituents (e.g., pyridyl groups) can enhance bioactivity. However, their lack of a thiazolo ring limits direct comparison to the target compound .
Structure-Activity Relationship (SAR) Insights
  • Position 3: Aminomethyl groups enhance polar interactions with targets (e.g., kinases), while bulkier groups (e.g., trifluoromethylphenyl) improve hydrophobic binding but may reduce solubility.
  • Position 5 : Ethyl esters are metabolically stable compared to free acids, as seen in related carboxamide derivatives .
  • Positions 4 and 6 : Methyl groups contribute to steric stabilization of the scaffold without significantly altering electronic properties .

Biological Activity

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS No. 2060044-57-5) is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.33 g/mol. The thiazole ring structure contributes to its biological activity by facilitating interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. The compound demonstrated significant activity with an IC₅₀ value indicating effective inhibition of cell proliferation:

Cell Line IC₅₀ (µg/mL)
A-431 (human epidermoid carcinoma)< 10
HepG-2 (human liver carcinoma)< 15

The structure-activity relationship (SAR) indicates that the presence of the thiazole moiety is crucial for enhancing cytotoxicity against these cell lines .

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involves the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole-containing compounds. This compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Preliminary results suggest that it may provide protective effects comparable to established anticonvulsants .

Case Studies and Experimental Findings

  • In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant dose-dependent inhibition of cell growth.
  • Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The compound was administered orally at varying doses over a period of weeks.

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